molecular formula C7H15O9P B1203324 Heptulose-2-Phosphate CAS No. 92642-58-5

Heptulose-2-Phosphate

Cat. No.: B1203324
CAS No.: 92642-58-5
M. Wt: 274.16 g/mol
InChI Key: QZBAZODTRUGOQS-XUUWZHRGSA-N
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Description

Heptulose-2-Phosphate is a monosaccharide phosphate, specifically a heptose phosphate, which means it is a seven-carbon sugar with a phosphate group attached. This compound plays a significant role in various biochemical pathways, including the pentose phosphate pathway, which is crucial for cellular metabolism and the production of nucleotides and amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptulose-2-Phosphate can be synthesized through the phosphorylation of heptulose. One common method involves the use of phosphorylase B, which catalyzes the transfer of a phosphate group to heptulose . The reaction conditions typically require a buffered aqueous solution and a source of phosphate, such as adenosine triphosphate (ATP).

Industrial Production Methods: This may involve the use of bioreactors and continuous flow systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Heptulose-2-Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphorylated sugars and their derivatives, which are intermediates in metabolic pathways .

Scientific Research Applications

Heptulose-2-Phosphate has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: It plays a role in the study of metabolic pathways, particularly the pentose phosphate pathway.

    Medicine: Research into its role in cellular metabolism can provide insights into metabolic disorders and potential therapeutic targets.

    Industry: It is used in the production of bio-based chemicals and materials

Mechanism of Action

Heptulose-2-Phosphate exerts its effects primarily through its involvement in the pentose phosphate pathway. This pathway is crucial for the production of ribose-5-phosphate, which is necessary for nucleotide synthesis, and for the generation of reducing power in the form of nicotinamide adenine dinucleotide phosphate (NADPH). The compound interacts with various enzymes, including transketolase and transaldolase, facilitating the transfer of carbon units and the production of essential metabolic intermediates .

Comparison with Similar Compounds

Uniqueness: Heptulose-2-Phosphate is unique due to its specific role in the pentose phosphate pathway and its involvement in both oxidative and non-oxidative phases of this pathway. This dual role makes it a critical compound for maintaining cellular redox balance and for the biosynthesis of nucleotides and amino acids .

Properties

CAS No.

92642-58-5

Molecular Formula

C7H15O9P

Molecular Weight

274.16 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C7H15O9P/c1-7(16-17(12,13)14)6(11)5(10)4(9)3(2-8)15-7/h3-6,8-11H,2H2,1H3,(H2,12,13,14)/t3-,4-,5+,6-,7-/m1/s1

InChI Key

QZBAZODTRUGOQS-XUUWZHRGSA-N

SMILES

CC1(C(C(C(C(O1)CO)O)O)O)OP(=O)(O)O

Isomeric SMILES

C[C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OP(=O)(O)O

Canonical SMILES

CC1(C(C(C(C(O1)CO)O)O)O)OP(=O)(O)O

Synonyms

1-deoxy-D-gluco-heptulose 2-phosphate
1-deoxygluco-heptulose 2-phosphate
heptulose 2-phosphate
heptulose-2-P

Origin of Product

United States

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